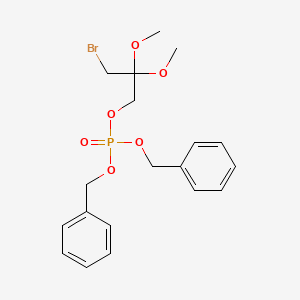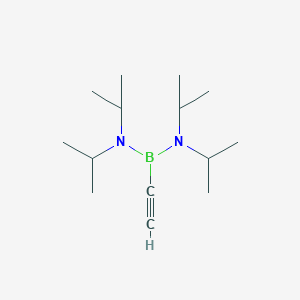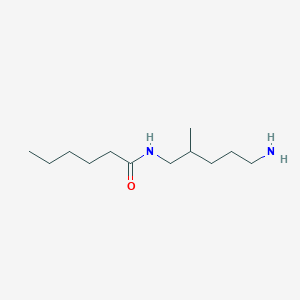![molecular formula C20H34N2O2Si3 B12555421 4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline CAS No. 143486-60-6](/img/structure/B12555421.png)
4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline is an organic compound characterized by the presence of a heptamethyltrisiloxane group attached to a methylene bridge, which is further connected to two aniline groups. This compound is notable for its unique structure, which combines the properties of siloxanes and aromatic amines, making it valuable in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline typically involves the reaction of heptamethyltrisiloxane with formaldehyde and aniline in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Heptamethyltrisiloxane} + \text{Formaldehyde} + \text{Aniline} \rightarrow \text{4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline involves its interaction with specific molecular targets and pathways. The compound’s siloxane group imparts flexibility and hydrophobicity, while the aniline groups provide reactivity. This combination allows the compound to interact with various biological and chemical systems, leading to its diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenedianiline: A related compound with similar structural features but without the siloxane group.
Bis(4-aminophenyl)methane: Another similar compound used in polymer synthesis.
Uniqueness
4,4’-[(Heptamethyltrisiloxanyl)methylene]dianiline stands out due to its unique combination of siloxane and aniline groups, which imparts both flexibility and reactivity. This makes it particularly valuable in applications requiring both properties, such as in the development of advanced materials and biocompatible systems.
Propiedades
Número CAS |
143486-60-6 |
|---|---|
Fórmula molecular |
C20H34N2O2Si3 |
Peso molecular |
418.8 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]methyl]aniline |
InChI |
InChI=1S/C20H34N2O2Si3/c1-25(2,3)23-27(6,7)24-26(4,5)20(16-8-12-18(21)13-9-16)17-10-14-19(22)15-11-17/h8-15,20H,21-22H2,1-7H3 |
Clave InChI |
DBLNAXYHKXXTBU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


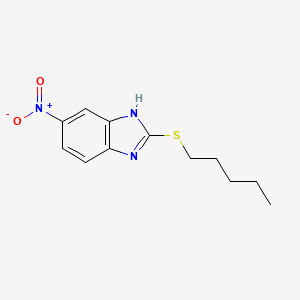
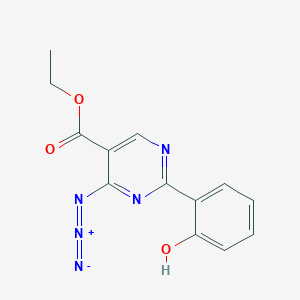
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)


![7-[(Tridecan-7-yl)peroxy]tridecane](/img/structure/B12555375.png)
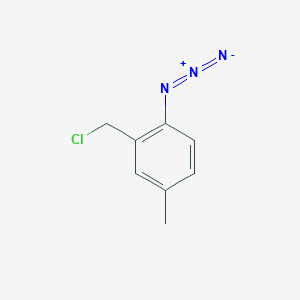
![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
![2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]-](/img/structure/B12555400.png)
![Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]-](/img/structure/B12555401.png)
